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This technical support center provides researchers, scientists, and drug development
professionals with detailed information and troubleshooting guides to minimize inferior alveolar
nerve (IAN) injury during Bilateral Sagittal Split Osteotomy (BSSO) surgery.

Frequently Asked Questions (FAQS)

Q1: What are the primary mechanisms of inferior alveolar nerve (IAN) injury during BSSO
surgery?

Al: IAN injury during BSSO is a significant complication that can lead to neurosensory
disturbance (NSD) in the lower lip and chin.[1][2][3] The primary mechanisms of injury occur at
various stages of the procedure and include:

» Medial Dissection and Retraction: Manipulation of soft tissue and retraction near the lingula
on the medial side of the mandibular ramus can cause nerve traction or compression.[3]

» Osteotomy Cuts: The bone cuts made with saws, burs, or piezosurgery instruments are in
close proximity to the mandibular canal, creating a high risk of direct nerve trauma.[4]

» Splitting of the Mandible: During the separation of the proximal and distal bone segments,
the IAN can be stretched, compressed, or trapped.[3]

o Fixation: The placement of bicortical screws or miniplates for fixation can directly impinge on
or compress the nerve.[5][6] Studies suggest that monocortical miniplates may be
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associated with a lower risk of radiographic canal penetration compared to bicortical screws.

[1](21[7]

e Segment Repositioning: The magnitude of mandibular advancement or setback can cause
stretching of the 1AN.[3]

Q2: How can preoperative imaging be leveraged to reduce the risk of IAN injury?

A2: Preoperative imaging is crucial for surgical planning and risk stratification.[2] Cone-beam
computed tomography (CBCT) is highly effective for this purpose.[1][2][7]

» 3D Visualization: CBCT provides high-resolution, three-dimensional images that clearly
delineate the buccolingual position and course of the mandibular canal.[1][2] This allows for
the identification of high-risk anatomical variations.[2]

« Virtual Surgical Planning: Using CBCT data, surgeons can perform virtual surgery to plan the
precise path of the osteotomy, minimizing the risk of encroaching on the nerve.[1][7] This
planning can be used to create 3D-printed surgical cutting guides for enhanced accuracy.[1]

[8]

» Risk Assessment: CBCT helps identify anatomical features that may increase the risk of
nerve injury, such as a thin buccal bone cortex or a high-riding mandibular canal.[2]

Q3: What is the role of intraoperative nerve monitoring (IONM) in preventing IAN injury?

A3: Intraoperative neurophysiological monitoring provides real-time feedback on the functional
integrity of the IAN during surgery.[9][10][11] By continuously assessing sensory nerve action
potentials (SNAPS), surgeons can be alerted to potential nerve damage from retraction,
splitting, or fixation, allowing for immediate corrective action.[9][10] Studies have shown that
monitoring can prevent nerve injury during critical stages of the BSSO procedure.[9] For
example, if a change in the SNAP is detected during medial retraction, the surgeon can adjust
the instruments or reduce the duration of retraction to prevent permanent damage.[9]

Q4: Does the choice of osteotomy instrument (e.g., Piezosurgery vs. conventional saw) affect
nerve injury rates?
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A4: The choice of instrument may influence the risk and severity of nerve injury. Piezosurgery,
which uses ultrasonic microvibrations, is designed to cut hard tissue selectively while
minimizing damage to adjacent soft tissues like nerves.[12][13]

o Precision and Safety: Piezosurgery may offer more precise osteotomy cuts and reduce the
risk of direct mechanical trauma to the IAN.[1][2][7] The blood-free surgical field it creates
can also improve visualization.[13]

e Neurosensory Outcomes: Some studies suggest that while piezosurgery may reduce the
severity of NSD, it may not change the overall incidence of permanent nerve lesions
compared to conventional methods.[12] However, other research indicates that patients who
undergo piezo-osteotomy may experience a lesser amount of neurosensory disturbance and
faster recovery.[13] One study reported NSD rates of 1.8% to 23.0% with piezoelectric
surgery compared to 7.3% to 52.0% with conventional techniques at 2 to 12 months post-op.
[14]

Q5: What is the evidence for using corticosteroids to prevent or treat IAN injury?

A5: Corticosteroids are used to reduce postoperative inflammation and edema, which could
theoretically decompress the nerve and aid recovery. However, the evidence for their efficacy in
preventing or treating NSD is mixed.

» Systemic Administration: Intravenous dexamethasone is primarily effective at reducing
edema, but its benefit for preventing NSD is uncertain.[1][2][7]

e Local Administration: Local application of betamethasone at the surgical site at the time of
closure may lead to early improvements in sensory function.[1][2][7]

o Postoperative Treatment: One study found that oral prednisolone administered 3 to 6 weeks
after surgery had the potential to accelerate the recovery of sensory impairment, suggesting
that starting treatment later than 1 week postoperatively may be desirable.[15] Conversely,
another randomized controlled trial found that betamethasone did not reduce neurosensory
disturbances over time.[4][16]

Troubleshooting Guides

Issue: Signal Loss or Degradation During Intraoperative Nerve Monitoring
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e Possible Cause 1: Surgical Manipulation. Retraction, splitting, or fixation is impinging on the

nerve.

o Solution: Immediately notify the surgeon. Temporarily cease the current surgical
maneuver. The surgeon should assess the position of retractors and instruments. If the
signal recovers, proceed with caution using finer instruments and reduced force.[9]
Shortening the duration of maneuvers like medial opening to less than 10 minutes can
help preserve nerve function.[9]

o Possible Cause 2: Technical Failure. Electrodes have been dislodged or there is an
equipment malfunction.

o Solution: Quickly verify electrode placement and check all connections to the monitoring
equipment. Ensure there is no systemic neuromuscular blockade, which would inhibit
nerve stimulation.[17]

e Possible Cause 3: Anesthesia. Certain anesthetic agents can affect nerve potentials.

o Solution: Consult with the anesthesiologist to ensure the anesthetic regimen is compatible
with neurophysiological monitoring.[11]

Issue: Unexpected "Bad Split" or Unfavorable Fracture During Osteotomy
o Possible Cause: Incomplete osteotomy cuts or complex mandibular anatomy.

o Solution: Preoperative planning with CBCT can help anticipate difficult anatomy.[2] Various
surgical modifications, such as the parallel osteotomy splitting technique (POST) or
incorporating an additional inferior border osteotomy, have been developed to mitigate
mechanical stress and reduce the risk of bad splits.[2][18] Using a curved Steinhauser
osteotome for the inferior border cut can be a simple and safe modification.[18]

Quantitative Data Summary
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Experimental Protocols
Protocol 1: Intraoperative Monitoring of the Inferior
Alveolar Nerve

Objective: To continuously assess the electrophysiological function of the IAN during BSSO to

prevent iatrogenic injury.[9]

Methodology:

Stimulation: Two monopolar needle electrodes are placed to stimulate the IAN at its exit from
the mental foramen. These electrodes can be fixed to the dental splint for stability.[9]

Recording: A silver-wire recording electrode is inserted percutaneously near the oval
foramen to record orthodromic sensory nerve action potentials (SNAPS).[9]

Baseline Measurement: Establish a stable baseline SNAP (measuring latency and
amplitude) after induction of anesthesia and before the surgical incision.

Continuous Monitoring: Monitor the SNAP waveform continuously throughout the procedure.
Pay close attention during high-risk stages: medial pterygoid muscle dissection, sawing,
splitting, and fixation.[9]

Data Analysis: A significant decrease in SNAP amplitude or an increase in latency is
indicative of nerve stress or potential injury. This change should be communicated to the
surgical team immediately.

Troubleshooting: If a significant change occurs, surgical maneuvers should be paused or
modified. For instance, if the change occurs during medial retraction, the pressure should be
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released. The goal is to see the SNAP return to baseline.[9][10]

Protocol 2: Postoperative Neurosensory Assessment

Objective: To quantitatively and qualitatively assess the function of the IAN and track recovery
following BSSO.

Methodology: This protocol involves a battery of tests performed at baseline (preoperatively)
and at set postoperative intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).[19]

o Subjective Assessment: Patients complete a questionnaire about their perception of
sensation in the chin and lower lip, noting any numbness, tingling, or pain.[19]

e Objective Sensory Testing:

o Static Light Touch: A cotton wisp is used to touch the skin lightly. The patient, with eyes
closed, indicates when they feel the touch. This tests large myelinated A-beta fibers.[19]

o Two-Point Discrimination: A caliper with two points is applied to the skin. The minimum
distance at which the patient can perceive two distinct points is recorded. This also
assesses A-beta fibers.[19]

o Nociception (Pin Prick): A sharp probe is used to assess the perception of pain. This tests
small myelinated A-delta and unmyelinated C fibers.[19][20]

o Thermoreception: Hot and cold stimuli are applied to the skin to assess temperature
sensation, mediated by A-delta and C fibers.[19]

» Electrophysiological Testing (Optional): For more detailed analysis, trigeminal
somatosensory evoked potentials (TSEP) can be used to objectively measure nerve
conduction, though this requires specialized equipment.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Technical Support Center: Minimizing Nerve Injury in
BSSO Surgery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252915#how-to-minimize-nerve-injury-during-bsso-
surgery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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